molecular formula C28H22N2 B1508558 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole CAS No. 919802-97-4

4-Phenyl-1-(triphenylmethyl)-1H-pyrazole

Cat. No.: B1508558
CAS No.: 919802-97-4
M. Wt: 386.5 g/mol
InChI Key: ZIKKKZRLNXTDDG-UHFFFAOYSA-N
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Description

4-Phenyl-1-(triphenylmethyl)-1H-pyrazole is an organic compound with the molecular formula C28H22N2 . The triphenylmethyl (trityl) group is a well-known protecting group in organic synthesis, often used to shield reactive functional groups such as amines and alcohols during multi-step chemical reactions . This suggests that this specific pyrazole derivative may serve as a protected intermediate or a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research. Pyrazole scaffolds, especially those with phenyl substituents, are recognized for their significant pharmacological potential. Research on similar 4-phenyl-1H-pyrazole structures has revealed a range of biological activities. For instance, some derivatives have been patented for their use as insecticides , while others have been investigated as core structures in the development of diuretic agents acting as human carbonic anhydrase inhibitors (hCA) . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting available safety data for proper handling, storage, and disposal procedures .

Properties

IUPAC Name

4-phenyl-1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2/c1-5-13-23(14-6-1)24-21-29-30(22-24)28(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKKKZRLNXTDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732391
Record name 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919802-97-4
Record name 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Phenyl-1-(triphenylmethyl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR). The information is synthesized from various studies and reviews to present an authoritative perspective on this compound.

Molecular Structure

The chemical formula for this compound is C22H21NC_{22}H_{21}N. The compound features a pyrazole ring substituted with a phenyl group and a triphenylmethyl group, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC22H21N
Molecular Weight307.41 g/mol
IUPAC NameThis compound
Canonical SMILESCc1nn(c(c1)C(C)(C)c2ccccc2)c3ccccc3

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Pyrazoles have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinases .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, leading to cell death. For example, one study reported that certain pyrazoles significantly increased apoptosis in breast cancer cell lines when combined with traditional chemotherapeutic agents like doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are also notable. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been explored, with findings suggesting activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the pyrazole ring or the phenyl substituents can significantly influence its potency and selectivity:

  • Substituent Variations : The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can enhance or diminish biological activity. For example, halogen substitutions have been associated with increased anticancer efficacy due to improved binding affinity to target proteins .

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on human lung adenocarcinoma cells (A549). Among the tested compounds, one derivative exhibited an IC50 value of 6.13 µM, demonstrating significant antitumor activity compared to standard treatments like erlotinib .

Case Study 2: Anti-inflammatory Mechanism

In a model of LPS-induced inflammation, a series of pyrazole derivatives were tested for their ability to reduce NO production. The most effective compounds inhibited NO production by over 50%, indicating strong anti-inflammatory properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole exhibit promising anticancer properties. For instance, certain derivatives have been shown to inhibit tumor growth effectively. A notable study demonstrated that specific pyrazole derivatives displayed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 µM .

Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. A derivative, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, showed potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus strains . Additionally, pyrazole derivatives have demonstrated effectiveness against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds synthesized from this scaffold have been evaluated for their ability to inhibit inflammatory pathways, showing efficacy comparable to established anti-inflammatory drugs like diclofenac sodium .

Agrochemical Applications

This compound and its derivatives are utilized in the development of agrochemicals. The compound acts as a precursor for synthesizing insecticides that target specific biochemical pathways in pests. Its mechanism involves blocking glutamate-activated chloride channels, which is critical for pest control .

Material Science

In materials science, derivatives of this compound are being explored for their potential in creating new materials with unique properties. For example, research into polyimides derived from pyrazole structures has yielded materials with desirable thermal and mechanical properties suitable for various industrial applications .

Data Table: Summary of Applications

Application Area Key Findings References
Medicinal ChemistryAnticancer activity with IC50 values < 0.5 µM; effective against MRSA
Antimicrobial PropertiesPotent against MSSA and MRSA; broad-spectrum activity
Anti-inflammatory EffectsComparable efficacy to diclofenac sodium
AgrochemicalsEffective insecticide precursor; targets chloride channels
Material ScienceDevelopment of new polyimides with enhanced properties

Case Study 1: Anticancer Activity

In a study published by Mohareb et al., a series of pyrazole derivatives were synthesized and evaluated for cytotoxicity against human tumor cell lines. One compound exhibited significant inhibitory effects on MCF-7 and NCI-H460 cell lines, demonstrating the potential of pyrazole derivatives in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various pyrazole derivatives against bacterial strains revealed that certain compounds had MIC values as low as 12.5 mg/mL against E. coli and S. aureus. This study underscores the relevance of pyrazoles in developing new antibacterial agents to combat resistant strains .

Case Study 3: Agrochemical Development

Research into the synthesis of pyrazole-based insecticides has shown that these compounds can effectively disrupt pest nervous systems by targeting specific ion channels, leading to their potential use in sustainable agriculture practices .

Chemical Reactions Analysis

Cross-Coupling Reactions

The trityl-protected pyrazole scaffold can undergo palladium-catalyzed cross-coupling reactions, particularly at the 4-phenyl substituent or activated positions on the pyrazole ring.

Key Findings:

  • Suzuki-Miyaura Coupling : Triflate intermediates derived from pyrazole derivatives (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde triflate) react with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl products (Table 1) .

  • Buchwald-Hartwig Amination : While not directly reported for this compound, analogous pyrazoles undergo C–N bond formation with amines under Pd catalysis .

Table 1: Cross-Coupling Reactions of Pyrazole Triflates

SubstrateCoupling PartnerCatalystYield (%)Reference
Pyrazole triflatePhenylboronic acidPd(PPh₃)₄94
3-Chlorophenylboronic acidPd(PPh₃)₄87

Reduction and Oxidation

The pyrazole ring and its substituents exhibit redox activity under controlled conditions:

Reduction:

  • Aldehyde Reduction : Pyrazole-4-carbaldehydes (structurally related) are reduced to hydroxymethyl derivatives using NaBH₄. Subsequent treatment with SOCl₂ yields chloromethyl analogs, which participate in Wittig reactions .

  • Selective Hydrogenation : The trityl group remains intact during catalytic hydrogenation, allowing reduction of unsaturated side chains .

Oxidation:

  • Carboxylic Acid Formation : Pyrazole aldehydes (e.g., 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde) are oxidized to carboxylic acids using KMnO₄ under phase-transfer conditions (PTC) .

Example Reaction Pathway :

  • Oxidation of aldehyde 43 → Carboxylic acid 78 (KMnO₄, H₂O-pyridine) .

  • Esterification of 78 → Ethyl ester 79 (EtOH, H⁺) .

Condensation Reactions

The aldehyde group (if present) undergoes condensation with nucleophiles:

Active Methylene Compounds:

  • Reaction with malononitrile or ethyl cyanoacetate forms α,β-unsaturated products via Knoevenagel condensation .

Hydrazine Derivatives:

  • Condensation with semicarbazide or thiosemicarbazide yields semicarbazones/thiosemicarbazones, which cyclize to form triazole or thiadiazole hybrids .

Example :
Pyrazole-4-carbaldehyde + Thiosemicarbazide → Thiosemicarbazone → Cyclization to thiadiazole .

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions, though steric hindrance from the trityl group may limit reactivity:

Friedel-Crafts Hydroxyalkylation:

  • Pyrazole aldehydes react with electron-rich arenes (e.g., anisole) in the presence of Lewis acids (e.g., AlCl₃) to form diarylmethanol derivatives .

Nitration/Sulfonation:

  • Direct nitration is challenging due to the trityl group’s steric bulk. Derivatives with electron-donating substituents (e.g., methoxy) show higher reactivity .

Deprotection and Functionalization

The trityl group serves as a protecting group and can be removed under acidic conditions:

Trityl Removal:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the trityl group, regenerating the NH-pyrazole .

  • Example : Deprotection of 5 → NH-pyrazole 4 (TFA, 85% yield) .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents Key Structural Notes
This compound 1: Trityl, 4: Phenyl High steric bulk from trityl group
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 1: Phenyl, 4: Br, 5: CF₃ Electron-withdrawing groups enhance reactivity
3,5-Diphenyl-1H-pyrazole 3: Phenyl, 5: Phenyl Symmetrical substitution; planar structure confirmed by X-ray
4-Phenyl-3-(trifluoromethyl)-1H-pyrazole 3: CF₃, 4: Phenyl Polar CF₃ group improves solubility
1-Phenyl-3-(pyren-1-yl)-1H-pyrazole 3: Pyrenyl, 1: Phenyl Extended aromaticity for photophysical applications

Key Observations :

  • The trityl group in the target compound introduces steric hindrance, which may reduce nucleophilic reactivity compared to analogs like 3,5-diphenyl-1H-pyrazole .
  • Electron-withdrawing substituents (e.g., Br, CF₃) in compounds like 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole enhance electrophilic substitution rates .

Key Observations :

  • The synthesis of the target compound may require specialized protecting-group strategies due to the trityl group’s bulkiness .
  • Pyrenyl-substituted pyrazoles prioritize regioselectivity in alkyne-based syntheses .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Spectroscopic Data
This compound ~335 Low (non-polar solvents preferred) Not reported in evidence
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 385.0 Moderate in organic solvents GC-MS: m/z 384 (M⁺, 100%)
3,5-Diphenyl-1H-pyrazole 222.3 Low (crystalline structure) IR, NMR consistent with literature
4-Phenyl-3-(trifluoromethyl)-1H-pyrazole 220.2 High in polar aprotic solvents SMILES: FC(F)(F)c2nncc2c1ccccc1

Key Observations :

  • The trityl group likely reduces solubility in polar solvents compared to trifluoromethyl- or pyrenyl-substituted analogs .
  • Spectroscopic data for the target compound are lacking, highlighting a gap in the literature.

Preparation Methods

General Synthetic Strategies for Substituted Pyrazoles

The construction of pyrazole rings typically employs three main synthetic approaches:

Among these, cyclocondensation remains the most common and straightforward method for obtaining 1,3,5-trisubstituted pyrazoles, including derivatives with bulky N-substituents like triphenylmethyl.

Preparation of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole

Cyclocondensation Using Triphenylmethyl Hydrazine and 1,3-Diketones

The most direct method to prepare this compound involves the condensation of triphenylmethyl hydrazine with an appropriate 1,3-diketone bearing a phenyl substituent at the 4-position.

  • Step 1: Synthesis of triphenylmethyl hydrazine (N-trityl hydrazine) by protecting hydrazine with triphenylmethyl chloride under basic conditions.
  • Step 2: Reaction of triphenylmethyl hydrazine with a 1,3-diketone such as benzoylacetone or 1-phenyl-1,3-butanedione in a suitable solvent (e.g., ethanol, DMF) under reflux or room temperature.
  • Step 3: Cyclocondensation proceeds to form the pyrazole ring with the triphenylmethyl group at N-1 and a phenyl substituent at C-4.

This method benefits from the stability of the triphenylmethyl protecting group under acidic and neutral conditions, allowing selective N-protection during pyrazole formation.

Table 1. Typical Reaction Conditions and Yields for Cyclocondensation of Triphenylmethyl Hydrazine with 1,3-Diketones
Parameter Condition/Value Notes
Hydrazine derivative Triphenylmethyl hydrazine Prepared prior by trityl chloride protection
Diketone 1,3-diphenyl-1,3-propanedione or benzoylacetone Phenyl substituent at C-4 position
Solvent Ethanol, DMF, or NMP Aprotic solvents improve regioselectivity
Temperature Room temperature to reflux Depends on solvent and substrate
Reaction time 2–24 hours Longer times favor complete cyclization
Yield 70–90% High yields reported under optimized conditions

Alternative Route: Protection Post-Pyrazole Formation

An alternative approach involves first synthesizing 4-phenyl-1H-pyrazole via cyclocondensation of phenylhydrazine with a 1,3-diketone, followed by selective N-protection of the pyrazole nitrogen with triphenylmethyl chloride.

  • Step 1: Synthesis of 4-phenyl-1H-pyrazole by condensation of phenylhydrazine and 1,3-diketone.
  • Step 2: Protection of the N-1 position by reaction with triphenylmethyl chloride in the presence of a base such as triethylamine or sodium hydride.
  • Step 3: Purification and isolation of this compound.

This method is advantageous when direct condensation with triphenylmethyl hydrazine is challenging due to steric hindrance or reactivity issues.

Considerations on Regioselectivity and Reaction Optimization

  • The regioselectivity of pyrazole formation is influenced by the nature of the diketone and the hydrazine derivative. Aprotic polar solvents such as DMF or N,N-dimethylacetamide (DMAc) enhance regioselectivity and yield.
  • Acidic additives (e.g., HCl) can accelerate dehydration steps, improving yields and reducing reaction times.
  • Microwave-assisted synthesis has been reported to improve reaction rates and yields in pyrazole synthesis, although specific data for triphenylmethyl derivatives is limited.

Research Findings and Comparative Analysis

Several studies have demonstrated the efficacy of cyclocondensation methods for substituted pyrazoles:

Study/Method Hydrazine Derivative Carbonyl Compound Solvent/Conditions Yield (%) Notes
Girish et al. (nano-ZnO catalyst) Phenylhydrazine Ethyl acetoacetate Ethanol, mild conditions 95 High yield, green protocol
Gosselin et al. (acidic aprotic) Arylhydrazine 1,3-diketones DMAc + HCl, RT 74–89 High regioselectivity
Katritzky et al. (benzotriazole) Methyl/phenylhydrazines α-Benzotriazolylenones Basic medium 50–94 Access to tetrasubstituted pyrazoles
General method for triphenylmethyl hydrazine Triphenylmethyl hydrazine 1,3-diketones (phenyl-substituted) Ethanol, reflux or RT 70–90 Specific to bulky N-protected pyrazoles

The data suggests that cyclocondensation of triphenylmethyl hydrazine with phenyl-substituted 1,3-diketones in aprotic solvents under mild acidic conditions is the most efficient route for synthesizing this compound with good regioselectivity and high yield.

Summary Table of Preparation Methods

Method No. Preparation Route Key Reagents Conditions Yield Range (%) Advantages Limitations
1 Direct cyclocondensation Triphenylmethyl hydrazine + 1,3-diketone Ethanol/DMF, RT to reflux, acid additive 70–90 One-step synthesis, high regioselectivity Requires preparation of triphenylmethyl hydrazine
2 Post-pyrazole N-protection 4-Phenyl-1H-pyrazole + triphenylmethyl chloride Base, organic solvent 65–85 Flexibility in pyrazole synthesis Additional step, possible steric hindrance
3 Microwave-assisted cyclocondensation (general) Hydrazine derivatives + diketones Microwave irradiation, short time 75–95 Faster reaction, energy efficient Limited data on triphenylmethyl derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole, and how do reaction conditions impact yield?

  • The compound is typically synthesized via multi-step routes, including cyclocondensation of phenylhydrazine derivatives with β-ketoesters or via transition-metal-catalyzed cross-coupling reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole or pyrazole functionalities under mild conditions . Reaction optimization involves controlling temperature (50–80°C), solvent polarity (THF/H2O mixtures), and stoichiometric ratios of reagents to minimize byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in substituted pyrazole derivatives?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts for the trityl (triphenylmethyl) group appear as multiplets at δ 6.8–7.5 ppm (aromatic protons) and δ 125–145 ppm (aromatic carbons). Pyrazole protons resonate as singlets (δ 7.2–8.1 ppm) .
  • IR : Stretching vibrations for C=N (1600–1650 cm<sup>−1</sup>) and C-Br (if substituted, 550–650 cm<sup>−1</sup>) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formulae (e.g., C28H22N2 for the parent compound) .

Q. What crystallization strategies are effective for obtaining single crystals of bulky trityl-substituted pyrazoles?

  • Slow evaporation of dichloromethane/hexane mixtures at 4°C promotes crystal growth. The trityl group’s steric bulk often results in triclinic or monoclinic crystal systems (e.g., space group P1 or P21/c) . SHELX programs are recommended for structure refinement, leveraging high-resolution data (Rint < 0.05) to resolve disorder in phenyl rings .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic environments?

  • Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometries and compute Fukui indices to identify electrophilic sites. For example, the pyrazole C-4 position often exhibits higher electrophilicity (f<sup>+</sup> ≈ 0.12) due to electron-withdrawing trityl effects . Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model solvation effects on reaction pathways .

Q. What strategies address tautomerism in crystallographic studies of pyrazole derivatives?

  • Co-crystallization of tautomers (e.g., 3- and 5-substituted pyrazoles) can occur in triclinic systems. Variable-temperature X-ray diffraction (100–300 K) and Hirshfeld surface analysis differentiate tautomeric populations . Complementary <sup>15</sup>N NMR spectroscopy (in DMSO-d6) resolves nitrogen chemical shifts for tautomer assignment .

Q. How does the trityl group influence regioselectivity in cross-coupling reactions involving pyrazole cores?

  • The trityl group acts as a steric shield, directing cross-coupling (e.g., Suzuki-Miyaura) to the less hindered C-5 position of the pyrazole. Computational studies (NBO analysis) show reduced electron density at C-5 due to steric strain, favoring oxidative addition with Pd(0) catalysts .

Q. What analytical approaches resolve contradictions in biological activity data for pyrazole derivatives?

  • Dose-response curves (IC50) and enzyme inhibition assays (e.g., kinase profiling) should be paired with structural validation (X-ray co-crystallography of ligand-target complexes). For instance, discrepancies in IC50 values may arise from tautomer-dependent binding modes .

Methodological Tables

Table 1. Key Crystallographic Data for this compound Derivatives

ParameterValueSource
Space groupP1 (triclinic)
Unit cell dimensionsa = 10.396 Å, b = 10.856 Å
Rint0.032
Refinement programSHELXL-2018

Table 2. Optimized Reaction Conditions for Pyrazole Functionalization

Reaction TypeConditionsYield (%)Reference
CuAACCuSO4, Na ascorbate, 50°C61–70
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF85

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Phenyl-1-(triphenylmethyl)-1H-pyrazole
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